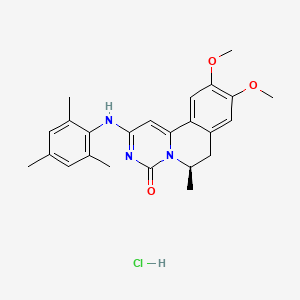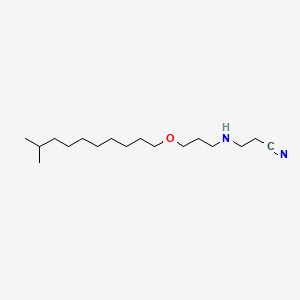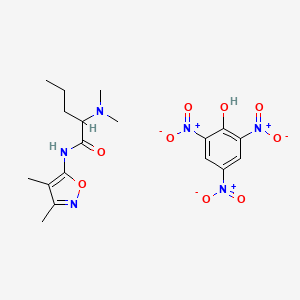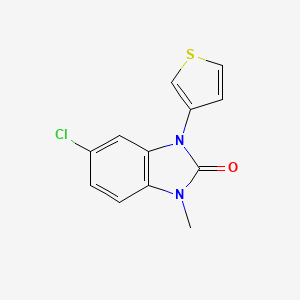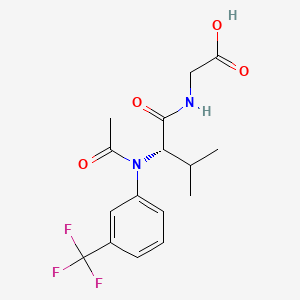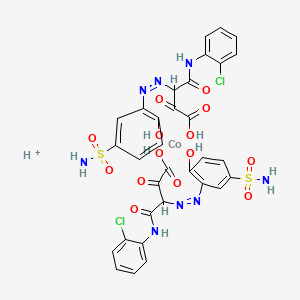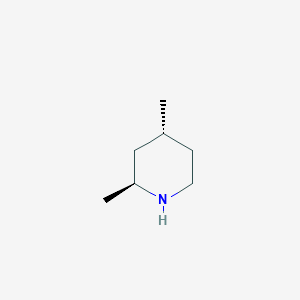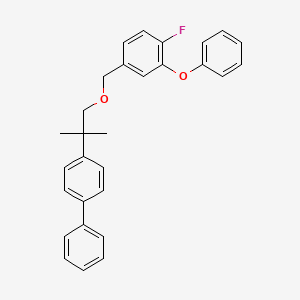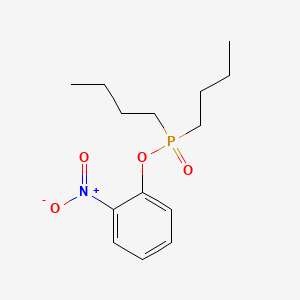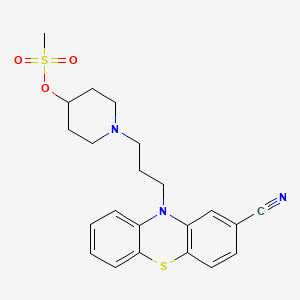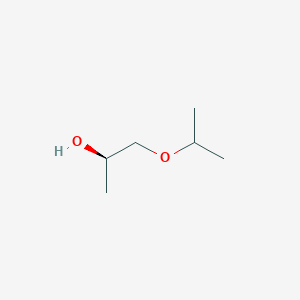
1-Isopropoxy-2-propanol, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropoxy-2-propanol, ®-, also known as ®-1-isopropoxypropan-2-ol, is an organic compound with the molecular formula C6H14O2. It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-2-propanol, ®-, can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 1-isopropoxy-2-propanol, ®-, often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropoxy-2-propanol, ®-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield primary alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are often employed in substitution reactions
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Various substituted alcohols depending on the reagents used
Applications De Recherche Scientifique
1-Isopropoxy-2-propanol, ®-, finds applications in multiple fields:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is employed in the preparation of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of coatings, adhesives, and other industrial products
Mécanisme D'action
The mechanism by which 1-isopropoxy-2-propanol, ®-, exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .
Comparaison Avec Des Composés Similaires
1-Propoxy-2-propanol: Another isomer with similar properties but different spatial arrangement.
2-Isopropoxy-1-propanol: A structural isomer with the isopropoxy group attached to a different carbon atom
Uniqueness: 1-Isopropoxy-2-propanol, ®-, is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Propriétés
Numéro CAS |
609847-70-3 |
|---|---|
Formule moléculaire |
C6H14O2 |
Poids moléculaire |
118.17 g/mol |
Nom IUPAC |
(2R)-1-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1 |
Clé InChI |
AFHJYKBGDDJSRR-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](COC(C)C)O |
SMILES canonique |
CC(C)OCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


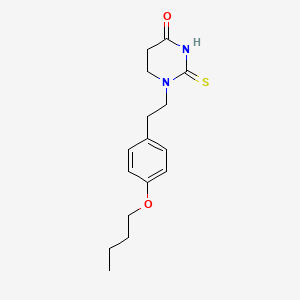
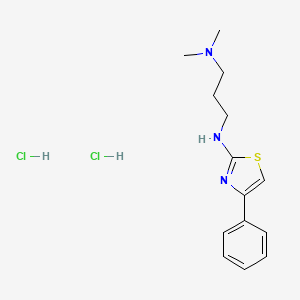
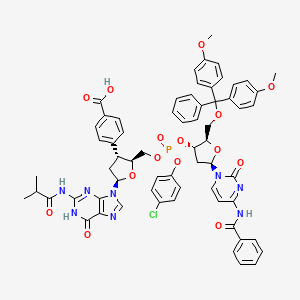
![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)
